2-bromo-9,9-dihexyl-9H-fluorene

OLED Polymer Stability End-Capping Agent

2-Bromo-9,9-dihexyl-9H-fluorene (CAS 226070-05-9) is a functionalized fluorene monomer with the molecular formula C₂₅H₃₃Br and a molecular weight of 413.43 g/mol. It is typically supplied as a light yellow to brown liquid with a purity of ≥97% (by GC) and a density of 1.116±0.06 g/cm³ (predicted).

Molecular Formula C25H33B
Molecular Weight 413.4 g/mol
CAS No. 226070-05-9
Cat. No. B1288317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-9,9-dihexyl-9H-fluorene
CAS226070-05-9
Molecular FormulaC25H33B
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC
InChIInChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3
InChIKeyNNYSRQDAPSNOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9,9-dihexyl-9H-fluorene (CAS 226070-05-9): Procurement-Grade Monomer for OLED and Organic Electronics


2-Bromo-9,9-dihexyl-9H-fluorene (CAS 226070-05-9) is a functionalized fluorene monomer with the molecular formula C₂₅H₃₃Br and a molecular weight of 413.43 g/mol . It is typically supplied as a light yellow to brown liquid with a purity of ≥97% (by GC) and a density of 1.116±0.06 g/cm³ (predicted) . The compound is a key building block in the synthesis of π-conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications .

Workflow Solution-processable polymer and small-molecule synthesis for optoelectronics
Monomer role Asymmetric end-capping and cross-coupling building block for π-conjugated systems
Procurement Commercial purity grade designed for OLED device batch consistency

Why 2-Bromo-9,9-dihexyl-9H-fluorene Cannot Be Arbitrarily Substituted in Advanced OLED Applications


In the precise field of organic electronics, the substitution of 2-bromo-9,9-dihexyl-9H-fluorene with simpler or unalkylated analogs—such as 2-bromofluorene or 2,7-dibromo-9,9-dihexylfluorene—is not straightforward and often leads to significant performance degradation or synthetic inefficiency. The 9,9-dihexyl substitution is critical for imparting the necessary solubility for solution processing of polymer films, a feature lacking in unalkylated derivatives [1]. Furthermore, the single bromine atom at the 2-position defines a specific reactive architecture for asymmetric coupling, differentiating it from its 2,7-dibromo counterpart, which leads to linear, symmetric polymers with distinct electronic properties [2]. Crucially, the choice of this specific end-capping or monomer unit has been directly linked to the long-term oxidative stability of the resulting light-emitting polymers, a key determinant of device lifetime [3].

Solubility loss
Unalkylated analogs (e.g., 2-bromofluorene) lack the solubility required for solution processing of polymer films.
Architecture mismatch
2,7-Dibromo analog produces linear symmetric polymers; electronic properties differ from asymmetric 2-bromo design.
Oxidative stability shift
End-cap choice directly affects fluorescence stability; substituting may reduce reported device lifetime context.

Quantitative Procurement Evidence for 2-Bromo-9,9-dihexyl-9H-fluorene: Key Differentiators vs. Analogs


Superior Oxidative Stability of End-Capped Polyfluorenes vs. 2-Bromofluorene End-Caps

In a direct comparative study, poly(9,9-dialkylfluorene-2,7-diyl) derivatives were end-capped with three different groups via Ni(0)-mediated polymerization. The polymers end-capped with 2-bromo-9,9-di-n-hexylfluorene exhibited significantly enhanced fluorescence stability compared to those end-capped with unalkylated 2-bromofluorene after thermal annealing in air [1]. The improved oxidative stability of the dihexyl-substituted end-cap directly correlates with reduced green emission defect formation and longer operational lifetimes in OLED devices.

Oxidative Stability
Head-to-head
Dihexylfluorene end-capped polymer reported “much better” fluorescence stability than 2-bromofluorene end-cap after thermal annealing in air.
Supports end-cap selection context for lifetime-critical device research
Polyfluorene derivatives; Ni(0)-mediated polymerization
OLED Polymer Stability End-Capping Agent

Higher Reported Synthesis Yield for Key Intermediate vs. 2,7-Dibromo Analog

A patent for an optimized phase-transfer catalytic method reports a high yield of approximately 90% for the synthesis of 2,7-dibromo-9,9-dihexyl-fluorene from its precursors [1]. While this yield is for the dibromo derivative, the process uses 2-bromo-9,9-dialkylfluorene as a key intermediate, demonstrating that a high-yielding, efficient synthetic route exists for this class of compounds [2]. This contrasts with earlier methods which often suffered from lower yields and longer reaction times. The existence of such a high-yield process for the dibromo compound implies a similarly efficient and scalable pathway is available for the mono-bromo monomer, ensuring reliable and cost-effective supply for procurement.

Synthesis Yield
Class-level
~90% yield reported for 2,7-dibromo analog
Class-level yield context may support procurement planning
Mono-bromo compound used as key intermediate; phase-transfer method
Synthesis Efficiency Process Optimization Yield

Standardized Commercial Purity Specification for Reproducible Device Fabrication

Commercial suppliers consistently offer 2-bromo-9,9-dihexyl-9H-fluorene at a standardized purity of ≥97.0% (by GC) . This level of purity is critical for OLED applications, where even trace impurities can act as charge traps or luminescence quenchers, leading to decreased efficiency and accelerated device degradation [1]. The availability of this well-defined purity grade from multiple vendors ensures a reliable, procurement-ready specification that is essential for achieving consistent, reproducible performance in device fabrication, a requirement not always met by less common or custom-synthesized analogs.

Commercial Purity
Specification review
≥97.0% (GC)
Standardized purity aids batch-to-batch fabrication consistency
Supplier specification; impurity control for OLED performance
Purity Quality Control OLED Fabrication

Primary Industrial and Research Applications for 2-Bromo-9,9-dihexyl-9H-fluorene


Synthesis of End-Capped Polyfluorenes for Long-Lifetime Blue OLEDs

As a superior end-capping reagent, 2-bromo-9,9-dihexyl-9H-fluorene is directly used in Ni(0)-mediated polymerizations to terminate polymer chains, producing poly(di-n-hexylfluorene)s with significantly enhanced oxidative stability compared to those end-capped with 2-bromofluorene [1]. This is a critical process step for fabricating blue-emitting polymer OLEDs (PLEDs) with extended operational lifetimes and improved color purity, directly addressing the well-known 'green emission' defect in polyfluorenes.

Asymmetric Monomer for Suzuki-Miyaura Coupling in Complex π-Conjugated Architectures

The single reactive bromine handle at the 2-position makes this compound an ideal monomer for sequential, asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This allows for the controlled synthesis of well-defined oligomers, copolymers, and star-shaped molecules with precisely tailored optoelectronic properties for use in advanced OLED emissive layers, host materials, and charge transport layers.

Synthesis of 2,7-Dibromo-9,9-dihexylfluorene for Symmetric Polymer Building Blocks

This compound serves as a crucial intermediate in the high-yield, patented synthesis of its 2,7-dibromo analog [3]. The 2,7-dibromo derivative is the primary monomer for the A-A/B-B type polymerization that yields poly(9,9-di-n-hexylfluorenyl-2,7-diyl) (PHF), a foundational blue-emitting polymer for PLEDs and other organic electronics.

Application
Selection Property
Validation Focus
End-capped polyfluorenes for blue OLEDs
Oxidative stability enhancement
Fluorescence lifetime after thermal annealing
Asymmetric Suzuki-Miyaura coupling
Mono-bromo asymmetric handle
Sequential cross-coupling efficiency
2,7-Dibromo intermediate synthesis
High-yield process compatibility
Scalability and purity of dibromo derivative

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-9,9-dihexyl-9H-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.